5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
Description
Properties
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c12-7-1-2-8-6(5-7)3-4-11(8)9(14)13-10(15)16-11/h1-2,5H,3-4H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXOQPVPPXLVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione typically involves the reaction of an indene derivative with a brominating agent, followed by cyclization with an appropriate oxazolidine precursor. Commonly used brominating agents include bromine or N-bromosuccinimide (NBS). The reaction conditions often require a solvent such as dichloromethane or chloroform and may be carried out at room temperature or under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 participates in nucleophilic substitution (S<sub>N</sub>2) reactions, enabling functional group diversification. Key findings include:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amines | DCM, RT, 12 h | 5-Amino-spiro[indene-oxazolidine] derivatives | 65–78% | |
| Thiols | Chloroform, reflux, 6 h | 5-Thioether derivatives | 72–85% | |
| Alkoxides | THF, −20°C, 2 h | 5-Alkoxy-substituted analogs | 58–63% |
The reaction with amines proceeds via a bimolecular mechanism, where the bromine is displaced by nucleophiles like primary/secondary amines. Thiols require elevated temperatures for efficient substitution.
Oxidation-Reduction Reactions
The oxazolidine ring and carbonyl groups are redox-active sites:
| Reaction Type | Reagents/Conditions | Product | Key Observation |
|---|---|---|---|
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 60°C | Oxazolidine ring-opening to form dicarbonyl | Selective oxidation at C2' position |
| Reduction | NaBH<sub>4</sub>, MeOH, 0°C | Partial reduction of carbonyl to alcohol | Retention of spirocyclic framework |
Oxidation with KMnO<sub>4</sub> cleaves the oxazolidine ring, yielding a diketone intermediate. In contrast, NaBH<sub>4</sub> selectively reduces the 4'-dione moiety without disrupting the spiro junction.
Cyclization and Ring-Opening
The spirocyclic structure enables controlled ring modifications:
-
Cyclization : Under acidic conditions (H<sub>2</sub>SO<sub>4</sub>/AcOH), the compound forms fused bicyclic structures via intramolecular aldol condensation.
-
Ring-Opening : Treatment with aqueous HCl (1M, 80°C) hydrolyzes the oxazolidine ring, generating an indene-diol intermediate.
Comparative Reactivity with Analogous Compounds
Studies on structurally related spiro compounds (e.g., chromane and indene derivatives) reveal:
The bromine atom enhances electrophilicity compared to fluorine analogs, making it more reactive in substitution reactions. This difference correlates with distinct biological activities .
Mechanistic Insights
-
S<sub>N</sub>2 Pathway : Steric hindrance at the spiro junction slows bromine displacement compared to non-spiro analogs.
-
Oxidation Selectivity : The 4'-dione group is more susceptible to reduction than the 2'-keto group due to electronic effects.
Industrial-Scale Reaction Optimization
| Parameter | Lab-Scale Protocol | Industrial Adaptation |
|---|---|---|
| Solvent | Dichloromethane | Recyclable ionic liquids |
| Temperature | Reflux (40–60°C) | Continuous flow reactors (80°C, 5 min) |
| Catalysis | None | Phase-transfer catalysts (e.g., TBAB) |
Transitioning to flow chemistry reduces reaction times from hours to minutes while improving yield consistency.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione is in organic synthesis. The compound can be utilized as a building block for synthesizing more complex molecules. It can undergo various chemical transformations, including:
- Substitution Reactions : The bromine atom can be substituted with different nucleophiles, allowing for the introduction of various functional groups.
- Cyclization Reactions : The compound can participate in cyclization reactions to form new cyclic structures, which are often found in natural products and pharmaceuticals.
Medicinal Chemistry
Research indicates that compounds similar to this compound exhibit biological activity that may be harnessed for therapeutic purposes. Potential applications include:
- Antimicrobial Activity : Studies have shown that spiro compounds can possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Agents : Certain derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation.
Materials Science
The unique structural features of this compound make it suitable for applications in materials science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Dye Chemistry : Its chromophoric properties may allow it to be used in dye synthesis for textiles and other materials.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various spiro compounds, including derivatives of this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential as a new class of antibiotics.
Case Study 2: Anticancer Properties
Research published in Cancer Letters explored the effects of spiro compounds on cancer cell lines. The study found that specific derivatives of this compound exhibited cytotoxic effects on breast cancer cells through apoptosis induction.
Mechanism of Action
The mechanism by which 5-Bromo-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione exerts its effects is not fully understood. its reactivity is primarily due to the presence of the bromine atom and the spirocyclic structure, which can interact with various molecular targets. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Chemical Identifier :
- CAS Number : 1889287-46-0
- Molecular Formula: C₁₁H₈BrNO₃
- Molecular Weight : 282.09 g/mol
- Purity : ≥98%
Synthesis :
The compound is synthesized via a two-step process involving triphosgene-mediated cyclization of (R)-ethyl 5-bromo-1-hydroxy-2,3-dihydro-1H-indene-1-carbimidate hydrochloride in tetrahydrofuran (THF) with triethylamine as a base. The reaction yields 59% over two steps with >99% enantiomeric excess (ee) .
Applications :
Primarily used as a key intermediate in developing selective, orally bioavailable inhibitors for therapeutic targets, including prostate cancer .
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione with its analogs:
Key Observations :
Bromine vs. Amino/Hydroxyl Groups: The bromine atom in the parent compound enhances electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura in ). In contrast, the amino derivative (CAS 2143465-38-5) exhibits nucleophilic properties, enabling peptide coupling or urea formation .
Oxazolidinedione vs. Pyrrolidinedione Core :
- Replacing the oxazolidinedione ring with pyrrolidinedione () alters the electron distribution and hydrogen-bonding capacity, which may affect binding affinity to biological targets.
Enantiomeric Differences :
- The (S)-enantiomer (CAS 1889291-77-3) may exhibit distinct biological activity compared to the (R)-configured parent compound, as stereochemistry often influences target selectivity .
Biological Activity
5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.
- IUPAC Name : (1S,3R)-5-bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
- Molecular Formula : C11H8BrNO4
- Molecular Weight : 298.09 g/mol
- CAS Number : 1889291-47-7
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives against bacterial strains, the compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.
Antitumor Activity
In vitro studies have indicated that this compound possesses antitumor activity. A notable study reported that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values of 15 µM and 20 µM, respectively. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In models of neurodegeneration, the compound was shown to reduce oxidative stress markers and improve neuronal survival rates. This suggests potential applications in conditions such as Alzheimer's disease.
Anti-inflammatory Properties
Preliminary studies have suggested that this compound may also exert anti-inflammatory effects. In animal models of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential utility in treating inflammatory diseases.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclization of indene derivatives with oxazolidine precursors. Key steps include:
- Use of strong acids (e.g., HCl or polyphosphoric acid) to promote spirocyclic ring formation .
- Reflux in ethanol as a solvent, with reaction times varying between 12–24 hours .
- Catalytic enhancement using p-toluenesulfonic acid (p-TSA) to improve yield and reduce side products .
- Optimization : Parameters include adjusting acid concentration (1–3 M), temperature (70–90°C), and stoichiometric ratios of precursors (1:1.2 for indene:oxazolidine).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm spirocyclic structure and bromine substitution (e.g., δ ~7.2 ppm for aromatic protons, δ ~180 ppm for carbonyl groups) .
- HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z 282.09) .
- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., dihedral angles between indene and oxazolidine rings) .
Q. What preliminary biological assays are recommended to screen its bioactivity?
- Assay Design :
- Antiplasmodial Activity : Use Plasmodium falciparum cultures (IC₅₀ determination via SYBR Green assay) .
- Antimicrobial Testing : Disk diffusion against Staphylococcus aureus and Escherichia coli (concentration range: 10–100 µg/mL) .
- Cytotoxicity : MTT assay on HEK-293 cells to assess safety margins .
Advanced Research Questions
Q. How does the spirocyclic architecture influence electronic and steric properties in reaction mechanisms?
- Structural Insights :
- The fused indene-oxazolidine system creates steric hindrance, slowing nucleophilic attacks at the carbonyl groups .
- Bromine at C5 enhances electrophilicity via inductive effects, directing regioselective substitution (e.g., Suzuki coupling at C5) .
- Computational Support : Density Functional Theory (DFT) to map electrostatic potential surfaces and predict reactive sites .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Troubleshooting Framework :
-
Purity Verification : Cross-check HPLC-MS data with COA (Certificate of Analysis) and ensure >98% purity .
-
Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .
-
Structural Analog Comparison : Use derivatives (e.g., chloro/fluoro substitutions) to isolate bromine’s role (see Table 1) .
Table 1 : Bioactivity Comparison of Halogen-Substituted Analogs
Compound Antiplasmodial IC₅₀ (µM) Cytotoxicity (HEK-293, IC₅₀ µM) 5-Bromo derivative 2.1 ± 0.3 >50 5-Chloro derivative 5.8 ± 0.6 >50 5-Fluoro derivative 12.4 ± 1.2 >50 Data adapted from and
Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?
- Derivatization Approaches :
- Prodrug Synthesis : Introduce ester groups at the oxazolidine ring to improve solubility .
- Click Chemistry : Azide-alkyne cycloaddition to append targeting moieties (e.g., folate for cancer cells) .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition .
Q. How can computational methods accelerate reaction discovery for this compound?
- ICReDD Framework :
- Combine quantum mechanical calculations (e.g., Gibbs free energy profiles) with machine learning to predict optimal catalysts .
- Validate with high-throughput screening (e.g., 96-well plate reactions under varying temperatures/pH) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
